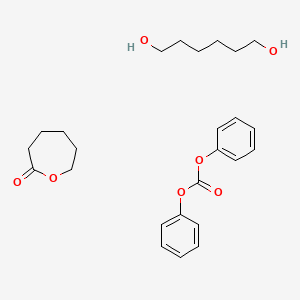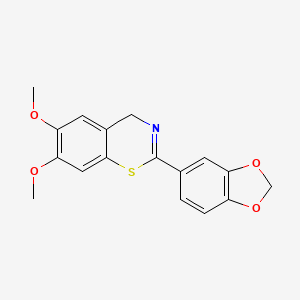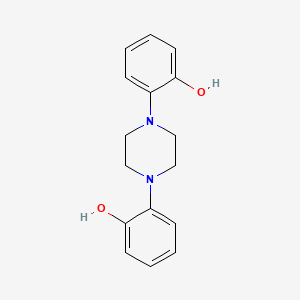
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide is a complex organic compound characterized by its multiple hydroxyl groups and conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a nonadeca-5,7,9-trienoic acid derivative. This precursor undergoes hydroxylation at the 4th and 11th positions, followed by amidation with N,N-dimethylamine under controlled conditions. The reaction conditions often include the use of catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are subjected to continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and pH, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Formation of 4,11-diketone derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated amides.
Aplicaciones Científicas De Investigación
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to certain bioactive lipids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide exerts its effects involves interaction with specific molecular targets. The hydroxyl groups and conjugated double bonds allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienol: Similar structure but with an alcohol group instead of an amide.
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienone: Similar structure but with a ketone group instead of an amide.
Uniqueness
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide is unique due to its specific combination of functional groups and conjugated double bonds, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
104227-08-9 |
|---|---|
Fórmula molecular |
C21H37NO3 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
4,11-dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide |
InChI |
InChI=1S/C21H37NO3/c1-4-5-6-7-8-11-14-19(23)15-12-9-10-13-16-20(24)17-18-21(25)22(2)3/h9-10,12-13,15-16,19-20,23-24H,4-8,11,14,17-18H2,1-3H3 |
Clave InChI |
HHFCXYYLHWZZOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C=CC=CC=CC(CCC(=O)N(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)




![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)

